sodium difluoromethanesulfinate

Description

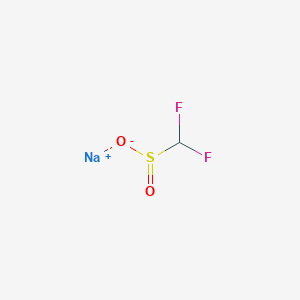

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;difluoromethanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F2O2S.Na/c2-1(3)6(4)5;/h1H,(H,4,5);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYSLFYACKIPNN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275818-95-6 | |

| Record name | Sodium difluoromethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Difluoromethanesulfinate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, profoundly influencing metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly valuable bioisostere for hydroxyl, thiol, and amino functionalities.[1] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor have driven significant research into efficient methods for its introduction into complex molecular architectures.[1] Sodium difluoromethanesulfinate (CF₂HSO₂Na), a stable and versatile reagent, has become a key player in this field, offering a practical and effective source of the difluoromethyl radical.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful reagent.

Physicochemical Properties and Handling

This compound is a white to light yellow solid that is typically stored under refrigerated conditions and an inert atmosphere to prevent degradation, as it can be hygroscopic and heat-sensitive.

| Property | Value | Source |

| CAS Number | 275818-95-6 | [3][4][5] |

| Molecular Formula | CHF₂NaO₂S | [3][5][6] |

| Molecular Weight | 138.07 g/mol | [3] |

| Physical State | Solid | [7] |

| Storage | Refrigerated (0-10°C), under inert gas | [7] |

Safety and Handling:

This compound is classified as a hazardous substance, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling the reagent.[8] It is crucial to wash hands and any exposed skin thoroughly after handling. The compound should be handled in a well-ventilated area to avoid inhalation of dust.[9] In case of fire, water spray, carbon dioxide, dry chemical, or alcohol-resistant foam can be used as extinguishing agents.[9]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry and potential impurities. A notable and efficient method for its preparation involves the reduction of 2-(difluoromethylsulfonyl)benzothiazole.

Protocol: Synthesis via Reduction of 2-(Difluoromethylsulfonyl)benzothiazole

This method, highlighted by Petrov and coworkers, provides a cost-effective and high-yielding route to this compound.[10]

Step 1: Preparation of 2-(Difluoromethylsulfonyl)benzothiazole

The precursor, 2-(difluoromethylsulfonyl)benzothiazole, can be synthesized from 2-mercaptobenzothiazole through a two-step process involving difluoromethylation followed by oxidation.

Step 2: Reduction to this compound

The reduction of 2-(difluoromethylsulfonyl)benzothiazole with a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent yields this compound in near-quantitative yields.[10]

Reactivity and Mechanism: The Generation of the Difluoromethyl Radical

The synthetic utility of this compound lies in its ability to serve as a precursor to the difluoromethyl radical (•CF₂H). This is typically achieved through a single-electron transfer (SET) oxidation process, often facilitated by a photocatalyst or a transition metal catalyst in the presence of an oxidant.[11]

Photocatalytic Generation of the Difluoromethyl Radical

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating the •CF₂H radical from this compound.[2][12] In a typical cycle, a photocatalyst, upon excitation by visible light, becomes a potent oxidant. This excited photocatalyst can then oxidize the difluoromethanesulfinate anion, leading to the formation of the difluoromethyl radical and sulfur dioxide.

Caption: Photocatalytic cycle for the generation of the difluoromethyl radical from this compound.

Transition Metal-Catalyzed Generation

Transition metals, such as copper, can also mediate the generation of the difluoromethyl radical.[13] In these systems, a metal catalyst facilitates the single-electron oxidation of the difluoromethanesulfinate, often in the presence of an oxidant like tert-butyl hydroperoxide.[10]

Applications in Organic Synthesis: The Art of Difluoromethylation

This compound has proven to be a versatile reagent for the difluoromethylation of a wide array of organic substrates, finding significant application in the synthesis of pharmaceutically relevant molecules.[1]

Difluoromethylation of Heteroarenes

A primary application of this reagent is the C-H difluoromethylation of electron-deficient heteroarenes, a reaction of immense importance in medicinal chemistry.[10] This transformation is often achieved under radical conditions, where the nucleophilic •CF₂H radical adds to the protonated heteroaromatic base.[10]

Protocol: Radical Difluoromethylation of Pyridine Derivatives

This protocol is a representative example of the difluoromethylation of a heteroaromatic base using this compound.[10]

Materials:

-

Pyridine derivative (e.g., methyl pyridine-4-carboxylate)

-

This compound (CF₂HSO₂Na)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

To a stirred solution of the pyridine derivative in a two-phase system of dichloromethane and water, add this compound.

-

Add tert-butyl hydroperoxide dropwise to the mixture at room temperature.

-

Stir the reaction vigorously at room temperature for the specified time (monitoring by TLC or LC-MS).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated pyridine derivative.

Difluoromethylation of Alkenes and Alkynes

This compound can also be employed in the difluoromethylation of unsaturated systems like alkenes and alkynes.[12] These reactions often proceed through a radical addition mechanism, leading to the formation of valuable difluoromethylated alkanes and alkenes, respectively. Photocatalytic methods have been particularly successful in this area, enabling complex transformations such as hydrotetrafluoroisopropylation and carbotetrafluoroisopropylation.[12][14]

Caption: General workflow for the photocatalytic difluoromethylation of alkenes.

Conclusion and Future Outlook

This compound has solidified its position as an indispensable reagent in the synthetic chemist's toolbox for the introduction of the difluoromethyl group. Its stability, ease of handling, and versatile reactivity under both photocatalytic and transition-metal-catalyzed conditions have enabled the synthesis of a vast array of difluoromethylated compounds. As the demand for novel fluorinated pharmaceuticals and agrochemicals continues to grow, the development of even more sophisticated and selective difluoromethylation methodologies centered around this compound is anticipated. Future research will likely focus on expanding the substrate scope, improving reaction efficiency, and exploring its application in late-stage functionalization and the synthesis of complex natural products.

References

- Photocatalytic radical difluoromethylation and cyclization by using this compound.

- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).

- The preparation of this compound and its applications in radical difluoromethylations.

- This compound—A difluoromethylating agent toward protonated heterocyclic bases.

- Sodium difluoromethanesulfin

- 275818-95-6 | Sodium difluoromethanesulfin

- This compound - pharmaceutical raw materials both for vet and human. [No Source Found].

- Sodium difluoromethyl sulfin

- Sodium difluoromethanesulfin

- 275818-95-6 | Sodium difluoromethanesulfin

- This compound 275818-95-6. TCI (Shanghai) Development Co., Ltd..

- SAFETY D

- (PDF) Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na.

- Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethyl

- SAFETY D

- Copper-catalyzed carbo-difluoromethyl

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 275818-95-6 | ALA81895 [biosynth.com]

- 4. This compound - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 5. Sodium difluoromethyl sulfinate — CF Plus Chemicals [cfplus.cz]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 275818-95-6 [sigmaaldrich.com]

- 8. 275818-95-6 | this compound | Ambeed.com [ambeed.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2… [ouci.dntb.gov.ua]

"sodium difluoromethanesulfinate CAS number"

An In-depth Technical Guide to Sodium Difluoromethanesulfinate: Synthesis, Properties, and Applications in Radical Chemistry

Abstract

This compound, a compound of increasing importance in synthetic and medicinal chemistry, serves as a premier reagent for the introduction of the difluoromethyl (CF₂H) group into organic molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and core applications. We delve into the mechanistic principles behind its utility as a potent source of the difluoromethyl radical (•CF₂H), a key building block for modifying bioactive compounds. Detailed experimental protocols, safety considerations, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this versatile reagent in their work.

Compound Identification and Physicochemical Properties

This compound is an organosulfur compound valued for its ability to act as a clean and efficient precursor for difluoromethylation reactions. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 275818-95-6 | [1][2][3] |

| Molecular Formula | CHF₂NaO₂S | [1][2] |

| Molecular Weight | 138.07 g/mol | [1][2][4] |

| Synonyms | Difluoromethanesulfinic acid sodium salt, Hu's reagent | [1][3] |

| Appearance | White to off-white or light yellow solid/powder | [3] |

| InChI Key | WRYSLFYACKIPNN-UHFFFAOYSA-M | [5] |

| SMILES | O=S(C(F)F)O[Na] | [1] |

| Storage | Inert atmosphere, -20°C or 2-8°C | [1][3] |

It is crucial to distinguish this compound (CF₂HSO₂Na) from the related but distinct "Langlois Reagent," which is sodium trifluoromethanesulfinate (CF₃SO₂Na, CAS No. 2926-29-6).[6][7][8] While both are sources of fluoroalkyl radicals, they deliver different functional groups (•CF₂H vs. •CF₃).

Structural Representation

The structure of this compound features a sodium cation ionically bonded to the difluoromethanesulfinate anion.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insight

The accessibility of this compound is key to its widespread adoption. An efficient and cost-effective synthesis has been developed, which avoids hazardous reagents and proceeds in high yield.

Causality Behind Synthesis Choice: A preferred laboratory-scale synthesis involves the reduction of 2-(difluoromethylsulfonyl)benzothiazole.[9] This precursor is stable and readily accessible. The choice of a mild reducing agent like sodium borohydride (NaBH₄) is critical; it is strong enough to cleave the S-C bond of the benzothiazole but does not reduce the sulfinate moiety, ensuring high chemoselectivity and yield of the desired product.[9] This method represents a significant improvement over earlier routes that may have involved more hazardous chlorofluorocarbons.[2]

Core Application: Radical Difluoromethylation

The primary utility of this compound is as a precursor to the difluoromethyl radical (•CF₂H).[10] This radical is a highly valuable species in drug development for several reasons:

-

Bioisosterism: The CF₂H group can serve as a bioisostere for thiol (SH), hydroxyl (OH), or amine (NH₂) groups, potentially improving metabolic stability or modulating binding interactions.[11]

-

Lipophilicity and Permeability: As a lipophilic hydrogen bond donor, the CF₂H group can enhance a molecule's ability to cross cell membranes, a critical factor for drug efficacy.[11]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₂H group resistant to metabolic degradation by enzymes like cytochrome P450, which can prolong a drug's half-life.

Mechanism of Radical Generation

The generation of the •CF₂H radical from this compound typically requires a single-electron transfer (SET) oxidation. This can be achieved through various methods, including chemical oxidants or photoredox catalysis.[11][12]

-

Oxidation: The sulfinate salt (CF₂HSO₂⁻) is oxidized, losing one electron to form a difluoromethanesulfonyl radical (CF₂HSO₂•).

-

Fragmentation: This intermediate is unstable and rapidly undergoes desulfonylation (extrusion of SO₂) to generate the desired difluoromethyl radical (•CF₂H).

This radical can then engage in a variety of transformations, most notably addition to alkenes, alkynes, and (hetero)arenes, making it a powerful tool for late-stage functionalization.[11]

General Reaction Workflow

Caption: General workflow for radical difluoromethylation.

Experimental Protocol: Oxidative Difluoromethylation of Heteroarenes

This protocol is a representative example for the difluoromethylation of protonated heteroaromatic bases, a common substrate class in medicinal chemistry. It is based on the principle of generating the •CF₂H radical using a chemical oxidant.[9]

Self-Validating System: This protocol includes checkpoints for reaction monitoring and clear purification steps to ensure the integrity and identity of the final product.

Materials:

-

Heteroaromatic substrate (1.0 mmol)

-

This compound (2.0-3.0 mmol, 2-3 equiv.)

-

tert-Butyl hydroperoxide (TBHP), 70% solution in water (3.0-5.0 mmol, 3-5 equiv.)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 mmol) and this compound (2.0-3.0 equiv.).

-

Solvent Addition: Add dichloromethane and water to create a two-phase system (e.g., 5 mL of each). The biphasic system facilitates the reaction between the organic-soluble substrate and the water-soluble radical precursor components.[9]

-

Initiation: Begin vigorous stirring. Slowly add the tert-butyl hydroperoxide (TBHP) solution dropwise to the mixture at room temperature. Causality: TBHP acts as the oxidant, initiating the single-electron transfer needed to generate the difluoromethyl radical. The slow addition helps control the reaction rate and temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with saturated NaHCO₃ solution (to quench any remaining acid) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure difluoromethylated product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, HRMS).

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P264, P280, P305+P351+P338 (Wash hands thoroughly after handling; Wear protective gloves/clothing/eye protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent degradation.[1][3]

Conclusion

This compound has emerged as a robust and versatile reagent for introducing the difluoromethyl group into complex molecules. Its ease of synthesis, stability, and predictable reactivity under mild, radical-mediated conditions make it an invaluable tool for chemists, particularly in the fields of drug discovery and agrochemicals. The ability to perform late-stage functionalization allows for the rapid generation of analog libraries, accelerating the optimization of lead compounds. As the demand for sophisticated fluorinated molecules continues to grow, the importance and application of this compound are set to expand further.

References

-

ResearchGate. Photocatalytic radical difluoromethylation and cyclization by using this compound. [Link]

-

Wikipedia. Sodium trifluoromethanesulfinate. [Link]

-

Ni, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7074-7095. [Link]

-

ResearchGate. The preparation of this compound and its applications in radical difluoromethylations. [Link]

-

Pharmaffiliates. CAS No : 2926-29-6 | Product Name : Sodium Trifluoromethanesulfinate (BSC). [Link]

-

Prakash, G. K. S., et al. (2010). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 12(12), 2924–2927. [Link]

-

Aspira Chemical. This compound. [Link]

-

ResearchGate. This compound—A difluoromethylating agent toward protonated heterocyclic bases | Request PDF. [Link]

-

wjoc. Difluoromethylation of Dicyanoalkylidenes by Electrophilic S-(Difluoromethyl)sulfonium Salt: Efficient Construction of Difluoromethylated All-carbon-substituted Centers. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 275818-95-6 | ALA81895 [biosynth.com]

- 3. This compound | 275818-95-6 [chemicalbook.com]

- 4. This compound | 275818-95-6 [sigmaaldrich.com]

- 5. 275818-95-6 | this compound | Ambeed.com [ambeed.com]

- 6. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 7. Sodium Trifluoromethanesulfinate | 2926-29-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

The Langlois Reagent (Sodium Trifluoromethanesulfinate): A Guide to Preparation, Stability, and Handling

An In-depth Technical Guide for Researchers

Abstract

The introduction of a trifluoromethyl (CF₃) group is a critical strategy in the fields of pharmaceutical, agricultural, and materials science, often imparting unique and beneficial properties to organic molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] Among the array of trifluoromethylating agents, sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, has emerged as a powerhouse due to its exceptional balance of reactivity, stability, and cost-effectiveness.[1][2][3] This guide provides an in-depth technical overview of the Langlois reagent, focusing on its preparation, stability, and safe handling. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of the Langlois Reagent

First reported by Bernard Langlois in the early 1990s for the trifluoromethylation of aromatic compounds, sodium trifluoromethanesulfinate has become an indispensable tool for generating the trifluoromethyl radical (•CF₃).[2][4][5] Unlike more sensitive or costly alternatives such as the Ruppert-Prakash reagent (TMSCF₃) or electrophilic Togni reagents, the Langlois reagent is an easy-to-handle, benchtop-stable solid.[1][6] Its primary advantage lies in its ability to serve as a clean and efficient •CF₃ precursor under mild oxidative, photocatalytic, or electrochemical conditions.[3][7] This allows for a broad substrate scope and functional group tolerance, making it highly suitable for the late-stage functionalization of complex molecules in drug discovery.[4][6]

Synthesis and Preparation of the Langlois Reagent

The accessibility of the Langlois reagent is a key factor in its widespread adoption. Several reliable synthetic routes have been established. The choice of method often depends on the availability of starting materials and the desired scale of production.

Common Synthetic Pathways

The most prevalent methods for synthesizing sodium trifluoromethanesulfinate involve the reaction of a simple trifluoromethyl source with a suitable sulfur-based reducing agent.

-

From Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): This is a common laboratory preparation where trifluoromethanesulfonyl chloride is reduced.

-

From Trifluoromethyl Halides (CF₃X): A robust method involves reacting a trifluoromethyl halide, such as CF₃Cl, with a reducing agent like sodium dithionite (Na₂S₂O₄).[2][4]

-

From Trifluoromethanesulfonic Fluoride (CF₃SO₂F): This method provides high yields by reacting the sulfonyl fluoride with sodium sulfite (Na₂SO₃).[8]

The underlying principle of these syntheses is the reduction of a trifluoromethyl-sulfur(VI) or sulfur(IV) species to the desired trifluoromethyl-sulfur(II) state of the sulfinate. The reaction with sodium dithionite, for example, leverages its strong reducing power to efficiently generate the sulfinate anion from CF₃Cl in a polar aprotic solvent like DMSO.[2]

Detailed Experimental Protocol: Synthesis from Trifluoromethanesulfonic Fluoride

This protocol is adapted from a high-yield procedure and serves as a reliable method for laboratory-scale preparation.[8] The causality behind this choice is the use of readily available reagents and the straightforward purification process, which delivers the product in high purity and yield.

Workflow for Langlois Reagent Synthesis

Caption: Experimental workflow for the synthesis of CF₃SO₂Na.

Step-by-Step Methodology:

-

Solution Preparation: Prepare an aqueous solution by dissolving 37.5 g of sodium sulfite (Na₂SO₃) in 150 g of deionized water in a suitable beaker.[8]

-

Reactor Charging: Transfer the sodium sulfite solution into a metal pressure-proof reactor.

-

Inerting: Seal the reactor and carefully evacuate the atmosphere to create a reduced pressure. This step is crucial to remove oxygen, which could potentially lead to side reactions.

-

Reagent Addition & Reaction: Introduce 10.7 g of trifluoromethanesulfonic fluoride (CF₃SO₂F) into the reactor. Stir the reaction mixture vigorously at 5°C for 4 hours.[8] The low temperature helps to control the exothermicity of the reaction.

-

Neutralization: After the reaction period, carefully vent the reactor and transfer the resulting liquid to a flask. Neutralize the solution with sodium carbonate (Na₂CO₃) until the pH is approximately 7.

-

Solvent Removal: Remove the water from the neutralized solution, typically via rotary evaporation, to obtain a solid residue.

-

Extraction: Add methanol to the solid residue and stir to extract the desired sodium trifluoromethanesulfinate, which is soluble in methanol while inorganic salts like sodium sulfate and sodium fluoride are much less soluble.

-

Final Isolation: Filter the methanol solution to remove insoluble salts. Concentrate the filtrate to dryness under reduced pressure to obtain the final product, sodium trifluoromethanesulfinate, as a white solid. The reported yield for this procedure is approximately 88%.[8]

Stability, Storage, and Safe Handling

The robust nature of the Langlois reagent is one of its most valued attributes. However, adherence to proper storage and handling protocols is essential for ensuring its integrity and laboratory safety.

Physical and Chemical Stability

Sodium trifluoromethanesulfinate is a white, crystalline solid with a high melting point (decomposes >300°C) and good solubility in water, with slight solubility in polar organic solvents like methanol and acetonitrile.[5] It is considered stable under ambient conditions and can be stored on the benchtop for extended periods without significant degradation.[1][6] This contrasts sharply with many other organometallic trifluoromethylating agents that are sensitive to air and moisture.[1][2]

Its stability is rooted in the strong C-S and C-F bonds and the resonance stabilization of the sulfinate anion. Decomposition or reaction occurs not through spontaneous degradation, but through induced single-electron transfer (SET), typically initiated by an oxidant, a photocatalyst, or an electric current.[3][9]

Recommended Storage and Handling

Proper storage ensures the reagent's long-term efficacy. While it is not pyrophoric or acutely water-reactive, best practices for handling any chemical reagent should be followed.

| Parameter | Recommendation | Rationale |

| Temperature | Store at ambient room temperature (10°C - 25°C).[10] | Avoids unnecessary energy consumption; reagent is stable at these temperatures. |

| Atmosphere | Keep in a tightly sealed container. | Prevents absorption of atmospheric moisture and contamination from dust or other particulates. |

| Incompatibilities | Store away from strong oxidizing agents. | The reagent's primary reactive pathway is oxidation to the •CF₃ radical. |

| Personal Protective Equipment (PPE) | Wear standard PPE: safety goggles, lab coat, and gloves. | Avoids contact with eyes, skin, and clothing.[11] |

Safety and Disposal Considerations

While the Langlois reagent itself is not considered exceptionally hazardous, the reactions in which it is employed often involve potent oxidants (e.g., tert-butyl hydroperoxide, persulfates) or high-energy conditions (e.g., UV/visible light irradiation).[5][7] Therefore, a thorough risk assessment of the entire reaction protocol is mandatory.

-

Handling: Use a fume hood to avoid inhalation of any fine powder. Wash hands thoroughly after handling.[12]

-

Spills: In case of a spill, sweep up the solid material, place it in a sealed container, and dispose of it as chemical waste. Ventilate the area and clean the spill site.[11]

-

Disposal: Unused reagent and reaction waste should be disposed of in accordance with local, state, and federal hazardous waste regulations. Do not dispose of it down the drain.[13]

Mechanism of Action: The Generation of the Trifluoromethyl Radical

The utility of the Langlois reagent is entirely dependent on its ability to act as a precursor to the trifluoromethyl radical (•CF₃). This transformation is typically achieved via a Single Electron Transfer (SET) process where the sulfinate anion loses an electron to an external agent (an oxidant or an excited-state photocatalyst), releasing sulfur dioxide (SO₂) and the desired •CF₃ radical.[3][14]

General Mechanism of •CF₃ Radical Generation

Caption: Generation of the •CF₃ radical from Langlois reagent via SET.

This mechanism explains the reagent's conditional stability; it remains inert until an appropriate initiator is introduced.

-

Oxidative Methods: Chemical oxidants like tert-butyl hydroperoxide (TBHP), often used with a catalytic amount of a metal salt like Cu(II) or Mn(II), are highly effective at initiating the SET process.[5][7][9]

-

Photocatalytic Methods: The advent of photoredox catalysis has provided an exceptionally mild and versatile method for generating the •CF₃ radical.[3] An iridium or organic-based photocatalyst absorbs visible light, enters an excited state (PC*), and then oxidizes the Langlois reagent to trigger the radical formation cascade.[14][15]

This controlled generation of the highly reactive •CF₃ radical allows for precise and selective trifluoromethylation reactions that would be difficult to achieve with other methods.

Conclusion

The Langlois reagent, sodium trifluoromethanesulfinate, stands as a cornerstone of modern fluorine chemistry. Its unique combination of high stability, low cost, and operational simplicity makes it a superior choice for a wide range of trifluoromethylation reactions. By serving as a clean and efficient source of the trifluoromethyl radical under controlled oxidative or photocatalytic conditions, it provides chemists in pharmaceutical and agrochemical research with a powerful tool for molecular design and synthesis. A thorough understanding of its preparation, stability, and the mechanisms by which it is activated is fundamental to harnessing its full synthetic potential safely and effectively.

References

-

SigutLabs. (2022-11-30). Reagent of the month – November - Langlois reagent. Available from: [Link]

-

Various Authors. (2025-08-09). Application of Langlois' Reagent in Trifluoromethylation Reactions. ResearchGate. Available from: [Link]

-

Li, W., et al. (n.d.). Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Royal Society of Chemistry. Available from: [Link]

-

Allais, F., et al. (n.d.). Tailoring the Reactivity of the Langlois Reagent and Styrenes with Cyanoarenes Organophotocatalysts under Visible-Light. ChemRxiv. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of Formulation of Sodium Trifluoromethanesulfonate. Available from: [Link]

-

Poce, G., et al. (n.d.). CF₃SO₂X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF₃SO₂Na. National Institutes of Health (NIH). Available from: [Link]

-

Li, W., et al. (2022-03-15). Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Royal Society of Chemistry. Available from: [Link]

-

Various Authors. (n.d.). Methods for the synthesis of trifluoromethane sulfinate salt. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). EP0396458A1 - Process for the purification of sodium trifluoromethanesulfinate and -sulfonate.

-

Al-Zayadi, A. A. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. Available from: [Link]

-

Besset, T., et al. (n.d.). Photocatalytic thiotrifluoromethylation with Langlois reagent. ResearchGate. Available from: [Link]

-

Various Authors. (n.d.). Applications of Langlois' reagent. ResearchGate. Available from: [Link]

-

Baran, P. S., et al. (n.d.). Innate C-H trifluoromethylation of heterocycles. National Institutes of Health (NIH). Available from: [Link]

-

Li, W., et al. (2022-11-18). Recent advances in the application of Langlois' reagent in olefin difunctionalization. Royal Society of Chemistry. Available from: [Link]

-

Pasricha, S., & Rangarajan, T. M. (2023-02-01). (PDF) Langlois' Reagent: An Efficient Trifluoromethylation Reagent. ResearchGate. Available from: [Link]

-

Li, W., et al. (n.d.). Operationally simple hydrotrifluoromethylation of alkenes with sodium triflinate enabled by Ir photoredox catalysis. Royal Society of Chemistry. Available from: [Link]

-

Anslyn Group. (n.d.). Safety Manual. University of Texas at Austin. Available from: [Link]

-

University of California, Irvine EH&S. (2024-01-29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available from: [Link]

-

Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the application of Langlois’ reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sodium trifluoromethanesulfinate synthesis - chemicalbook [chemicalbook.com]

- 9. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 10. Sodium trifluoromethanesulfinate | 2926-29-6 | FS60397 [biosynth.com]

- 11. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. ehs.uci.edu [ehs.uci.edu]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Operationally simple hydrotrifluoromethylation of alkenes with sodium triflinate enabled by Ir photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Guide to the Mechanistic Action of Sodium Difluoromethanesulfinate in Modern Synthesis

Abstract

The difluoromethyl (CF₂H) group has emerged as a crucial structural motif in medicinal chemistry and materials science, valued for its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups.[1][2][3] Sodium difluoromethanesulfinate (CHF₂SO₂Na), often referred to as the Baran DFMS reagent, has become a cornerstone for introducing this valuable group due to its stability, accessibility, and versatile reactivity.[4] This technical guide provides an in-depth exploration of the core mechanisms governing the action of this compound. We will dissect the generation of the key difluoromethyl radical intermediate through various activation modes—including chemical oxidation, photoredox catalysis, and electrochemistry—and detail its subsequent engagement in synthetically valuable transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reagent's function, complete with field-proven experimental protocols and mechanistic insights to guide reaction design and optimization.

Introduction: The Rise of the Difluoromethyl Group

The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] Among fluorinated motifs, the difluoromethyl group holds a privileged position. It serves as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups, while simultaneously increasing lipophilicity and metabolic stability.[3] Unlike the more electron-withdrawing trifluoromethyl group, the CF₂H group possesses a C-H bond that can participate in hydrogen bonding, offering a unique combination of properties highly sought after in drug design.[2]

The development of robust methods for installing the CF₂H group has been a significant focus of synthetic chemistry.[5] this compound has risen to prominence as a preferred precursor for this purpose. It is a stable, solid reagent that overcomes the handling challenges associated with gaseous or highly reactive difluoromethylating agents.[4] Its primary and most versatile mode of action proceeds through the generation of the difluoromethyl radical (•CF₂H), a transient species that can be harnessed for a wide array of carbon-carbon and carbon-heteroatom bond formations.[5][6]

Core Mechanism: Generation of the Difluoromethyl Radical (•CF₂H)

The central mechanistic event in the vast majority of reactions involving this compound is the single-electron oxidation of the difluoromethanesulfinate anion to produce sulfur dioxide (SO₂) and the key difluoromethyl radical (•CF₂H).

CHF₂SO₂⁻ -e⁻ → [CHF₂SO₂•] → •CF₂H + SO₂

This oxidation can be triggered through several distinct, synthetically powerful methods. The choice of method depends on the substrate, desired functional group tolerance, and available laboratory equipment.

Chemical Oxidation

The most direct method for generating the •CF₂H radical from its sulfinate precursor involves the use of a stoichiometric chemical oxidant. A common and effective system employs tert-butyl hydroperoxide (t-BuOOH).[7] This approach is operationally simple and often effective for reactions like the Minisci-type difluoromethylation of electron-deficient heterocycles.[2][7]

The mechanism is believed to involve the generation of a tert-butoxyl radical (t-BuO•) which then abstracts an electron from the difluoromethanesulfinate anion to initiate the radical cascade.

Caption: Chemical oxidation pathway for •CF₂H radical generation.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical species under exceptionally mild conditions.[8] this compound is an excellent substrate for photoredox-mediated oxidation.[6][9] In a typical catalytic cycle, a photocatalyst (PC), such as Eosin Y or an iridium complex, absorbs visible light to reach an excited state (PC*).[9] This highly oxidizing excited state can then accept an electron from the difluoromethanesulfinate anion, regenerating the ground-state photocatalyst and initiating the formation of the •CF₂H radical.[10][11] This method is prized for its broad functional group tolerance and is widely used for difluoromethylation of alkenes, alkynes, and (hetero)arenes.[6][8]

Caption: General photoredox cycle for •CF₂H radical generation.

Electrochemical Synthesis

As an alternative to chemical oxidants, electrochemical methods provide a "reagent-free" approach to the single-electron oxidation of difluoromethanesulfinate.[1] By applying an electrical potential at an anode, the sulfinate can be directly oxidized to generate the •CF₂H radical. This technique is highly sustainable and offers precise control over the reaction conditions, minimizing waste and avoiding potentially incompatible stoichiometric oxidants.[1][6]

Mechanism of Action: The Synthetic Utility of the •CF₂H Radical

Once generated, the difluoromethyl radical is a versatile intermediate that participates in a variety of bond-forming reactions. Its reactivity is governed by the nature of the substrate and the overall reaction conditions.

Radical Addition to π-Systems

A primary reaction pathway for the •CF₂H radical is its addition to unsaturated systems.

-

Heteroarenes (Minisci-type Reaction): The •CF₂H radical exhibits nucleophilic character and readily adds to protonated, electron-deficient heteroaromatic systems.[2][7] This reaction, analogous to the classic Minisci reaction, is a powerful method for the late-stage functionalization of complex, nitrogen-containing molecules often found in pharmaceuticals.[7] The resulting radical cation intermediate is then oxidized to afford the final aromatic product.

-

Alkenes and Alkynes: The radical can add across carbon-carbon double and triple bonds. This initiates a cascade that can be terminated in various ways, such as hydrogen atom transfer or, more powerfully, by an intramolecular cyclization or intermolecular trapping, leading to the construction of complex molecular architectures.[6][12]

Caption: Reaction pathways following radical addition to an alkene.

Transition Metal-Catalyzed Cross-Coupling

In concert with transition metal catalysts (e.g., palladium, nickel, or copper), the •CF₂H radical can participate in cross-coupling reactions with aryl (pseudo)halides.[1][9] While the precise mechanism can be complex and vary with the metal used, a plausible pathway involves the formation of an aryl-metal intermediate which then intercepts the •CF₂H radical or a related metal-CF₂H species, followed by reductive elimination to form the C(sp²)-CF₂H bond.

Experimental Protocols & Practical Considerations

Reagent Handling: this compound (CAS 275818-95-6) is a white to off-white solid that is generally stable to air and moisture, making it significantly easier to handle than many other fluoroalkylation reagents.[4] It is typically stored at room temperature or under refrigeration.[13][14]

Protocol 1: Oxidant-Mediated Difluoromethylation of a Heterocycle

This protocol provides a general procedure for the C-H difluoromethylation of an electron-deficient N-heterocycle, adapted from established methodologies.[2][7]

Objective: To install a difluoromethyl group onto a model substrate like caffeine.

Materials:

-

Caffeine (Substrate)

-

This compound (CHF₂SO₂Na)

-

tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Round-bottom flask, magnetic stirrer, standard glassware

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add caffeine (1.0 equiv) and this compound (2.0 equiv).

-

Solvent Addition: Add a 1:1 mixture of MeCN/H₂O to achieve a substrate concentration of approximately 0.2 M.

-

Acidification: Add trifluoroacetic acid (2.0 equiv). The acid serves to protonate the heterocycle, increasing its electrophilicity and reactivity toward the nucleophilic •CF₂H radical.

-

Initiation: Cool the mixture in an ice bath. Slowly add t-butyl hydroperoxide (3.0 equiv) dropwise over 5 minutes. Causality Note: Slow addition is crucial to control the exotherm and the rate of radical generation, minimizing side reactions.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide. Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired difluoromethylated product.

Protocol 2: Photoredox-Catalyzed Difluoromethylation of an Aryl Halide

This protocol outlines a general procedure for a visible-light-mediated cross-coupling reaction.

Objective: To couple an aryl bromide with the •CF₂H radical.

Materials:

-

Aryl Bromide (Substrate)

-

This compound (CHF₂SO₂Na)

-

fac-Ir(ppy)₃ or other suitable photocatalyst (e.g., Eosin Y)

-

Anhydrous, degassed solvent (e.g., DMSO or DMF)

-

Schlenk flask or vial, magnetic stirrer, blue LED light source

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere): To a Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and the photocatalyst (1-2 mol%). Causality Note: An inert atmosphere is critical as oxygen can quench the excited state of the photocatalyst and interfere with the radical pathway.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen.

-

Initiation: Place the flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.

-

Reaction: Irradiate the mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Once complete, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Table 1: Comparative Summary of Activation Methods

| Activation Method | Typical Conditions | Advantages | Limitations | Key Substrates |

| Chemical Oxidation | t-BuOOH, H₂O/MeCN, RT | Operationally simple, rapid | Stoichiometric oxidant, potential side reactions | Heteroarenes, Thiols[2] |

| Photoredox Catalysis | PC (1-5 mol%), Blue LEDs, RT | Extremely mild, high functional group tolerance | Requires inert atmosphere, photocatalyst cost | Alkenes, Alkynes, Aryl Halides[6][9] |

| Electrochemistry | Divided/undivided cell, constant current | Oxidant-free, highly tunable, sustainable | Requires specialized equipment | Aryl Halides, Alkenes[1] |

Conclusion and Future Outlook

This compound is a powerful and versatile reagent whose utility is centered on the controlled generation of the difluoromethyl radical. The ability to trigger this radical formation through multiple activation modes—chemical, photochemical, and electrochemical—has cemented its role as a go-to tool for incorporating the valuable CF₂H motif into organic molecules. The mechanistic understanding detailed in this guide, from single-electron transfer to subsequent radical trapping, provides the foundation for rational reaction design and troubleshooting.

Future developments in this field will likely focus on enhancing the sustainability and efficiency of these transformations. The expansion of electrochemical methods and the development of catalysts based on earth-abundant metals are promising avenues. Furthermore, achieving enantioselective difluoromethylation, where the CF₂H radical adds to a prochiral substrate to create a specific stereoisomer, remains a significant challenge and a key goal for the synthetic community. As our mechanistic understanding continues to deepen, the applications of this compound in synthesizing the next generation of pharmaceuticals and advanced materials will undoubtedly expand.

References

-

Photocatalytic radical difluoromethylation and cyclization by using this compound. ResearchGate. Available at: [Link]

-

The preparation of this compound and its applications in radical difluoromethylations. ResearchGate. Available at: [Link]

-

Zhang, C. & Deng, H. (2018). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 47(24), 8856-8868. Available at: [Link]

-

Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

This compound—A difluoromethylating agent toward protonated heterocyclic bases. ResearchGate. Available at: [Link]

-

Sodium trifluoromethanesulfinate. Wikipedia. Available at: [Link]

-

Reagent of the month – November - Langlois reagent. SigutLabs. Available at: [Link]

-

Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(35), 14542–14545. Available at: [Link]

-

Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry. Available at: [Link]

-

Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. Available at: [Link]

-

Redox-neutral tri-/difluoromethylation of para-quinone methides with sodium sulfinates. Organic Chemistry Frontiers. Available at: [Link]

-

Redox-neutral tri-/difluoromethylation of: Para -quinone methides with sodium sulfinates. ResearchGate. Available at: [Link]

-

Hu, J., et al. (2011). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 13(20), 5472–5475. Available at: [Link]

-

Photoredox catalyzed generation of difluoromethyl radical from (Phenylsulfonyl)difluoromethyl sulfonium salt: Access to difluoromethylated compounds. American Chemical Society. Available at: [Link]

-

Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. The Journal of Organic Chemistry. Available at: [Link]

-

Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications. Available at: [Link]

-

State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers. Available at: [Link]

-

This compound. Aspira Chemical. Available at: [Link]

-

Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University Research Portal. Available at: [Link]

-

Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides. PMC. Available at: [Link]

-

Sodium difluoromethyl sulfinate. CF Plus Chemicals. Available at: [Link]

-

Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]

-

Scheme 23. Hydroxydifluoromethylation of alkenes via photoredox catalysis. ResearchGate. Available at: [Link]

-

This compound - pharmaceutical raw materials both for vet and human. LookChem. Available at: [Link]

-

Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes. Chemical Communications. Available at: [Link]

-

Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. The Journal of Organic Chemistry. Available at: [Link]

-

Cas 275818-95-6,this compound. LookChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 4. Sodium difluoromethyl sulfinate — CF Plus Chemicals [cfplus.cz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. Redox-neutral tri-/difluoromethylation of para-quinone methides with sodium sulfinates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. chemscene.com [chemscene.com]

- 14. This compound - pharmaceutical raw materials both for vet and human [cnarshine.com]

"physical and chemical properties of sodium difluoromethanesulfinate"

An In-depth Technical Guide to Sodium Difluoromethanesulfinate

Introduction: The Rise of a Versatile Reagent in Medicinal and Agrochemical Chemistry

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl group (–CHF₂) has garnered significant attention for its unique properties. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for thiol, hydroxyl, or amino groups, often enhancing metabolic stability and binding affinity. This compound (CF₂HSO₂Na), often referred to as "Hu's reagent," has emerged as a powerful and versatile tool for introducing this valuable moiety into a wide array of organic molecules.[1][2]

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, its mechanistic behavior, and practical, field-proven protocols for its application. It is designed for researchers, chemists, and drug development professionals seeking to leverage this reagent for efficient and innovative synthesis.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in synthesis. The reagent is typically a white to light yellow crystalline powder.[3][4]

Key Data Summary

A compilation of the essential physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 275818-95-6 | [5][6] |

| Molecular Formula | CHF₂NaO₂S | [5][6][7] |

| Molecular Weight | 138.07 g/mol | [6][7] |

| Appearance | White to light yellow powder/crystal | [3][4] |

| Purity | Typically ≥95-98% | [3][6][8] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [5][9][10] |

| SMILES | O=S(C(F)F)O[Na] | [6] |

| InChI Key | WRYSLFYACKIPNN-UHFFFAOYSA-M | [5][9] |

Stability and Handling

Storage: this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere.[5][9][10] This precaution is necessary to prevent degradation from atmospheric moisture and oxygen, ensuring the reagent's reactivity and shelf-life.

Handling: As a solid, it is relatively easy to handle compared to gaseous fluoroalkylating agents. However, it is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. All manipulations should be performed in a well-ventilated fume hood.

Section 2: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its ability to serve as a precursor to the highly reactive difluoromethyl radical (•CHF₂). This radical species is the key intermediate that enables the formation of C–CF₂H bonds under mild conditions.

Generation of the Difluoromethyl Radical

The conversion of the stable sulfinate salt to the difluoromethyl radical is typically initiated by a single-electron transfer (SET) process, usually facilitated by an oxidant. Common initiators include organic peroxides like tert-butyl hydroperoxide (TBHP) or photocatalytic systems.[11] The generally accepted mechanism involves the oxidation of the sulfinate anion to a sulfonyl radical, which then rapidly undergoes desulfonylation (extrusion of SO₂) to generate the desired •CHF₂ radical.

This process is visualized in the diagram below.

Caption: Generation of the •CHF₂ radical from this compound.

This radical generation under mild conditions is a key advantage, allowing for excellent functional group tolerance in complex molecules, which is highly desirable for late-stage functionalization in drug development.[1]

Section 3: Synthetic Applications and Experimental Protocols

This compound is a versatile reagent for the difluoromethylation of a wide range of substrates, including heterocycles, alkenes, and alkynes.[1] The reactions generally proceed via radical mechanisms and are compatible with various catalytic systems, including transition metal, photocatalytic, and electrochemical methods.[1]

Protocol: Radical Difluoromethylation of a Heteroaromatic Base

This protocol is adapted from a general procedure for the difluoromethylation of protonated heteroaromatic bases, demonstrating a practical application of the reagent.[11]

Objective: To install a difluoromethyl group onto a nitrogen-containing heterocycle, such as pyridine-4-carbonitrile.

Materials:

-

Substrate (e.g., pyridine-4-carbonitrile)

-

This compound (CF₂HSO₂Na)

-

tert-Butyl hydroperoxide (TBHP), 70% solution in water

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 mmol), this compound (2.0 mmol, 2.0 equiv.), dichloromethane (5 mL), and water (5 mL).

-

Initiation: Stir the resulting two-phase mixture vigorously at room temperature. Slowly add tert-butyl hydroperoxide (2.0 mmol, 2.0 equiv.) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure difluoromethylated product.

The workflow for this general process can be visualized as follows.

Caption: General workflow for a TBHP-initiated difluoromethylation reaction.

Section 4: Safety and Hazard Information

Proper safety precautions are paramount when working with any chemical reagent.

-

Hazard Statements: According to supplier safety data, this compound is designated with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[5]

-

Precautionary Statements: Key precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][9]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[3] If inhaled, move the person to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Always seek immediate medical attention after significant exposure.

Conclusion

This compound is a highly effective, practical, and versatile reagent for the introduction of the difluoromethyl group into organic molecules. Its solid form, ease of handling, and ability to generate the key •CHF₂ radical under mild conditions make it an invaluable tool in modern organic synthesis. For researchers in medicinal and agrochemical fields, mastering the use of this reagent opens up new avenues for the late-stage functionalization of complex molecules, enabling the rapid exploration of chemical space and the development of novel, high-value compounds.

References

-

Li, X., & Song, Q. (n.d.). The preparation of this compound and its applications in radical difluoromethylations. ResearchGate. [Link]

-

Baran, P. S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7543-7595. DOI:10.1039/D1CS00360G. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium difluoromethanesulfonate. PubChem Compound Database. [Link]

-

Song, Q., et al. (2021). Introduction of Difluoromethyl Through Radical Pathways. European Journal of Organic Chemistry. [Link]

-

Mei, H., et al. (2017). Metal‐Free Difluoromethylthiolation, Trifluoromethylthiolation, and Perfluoroalkylthiolation with this compound... European Journal of Organic Chemistry, 2017(24), 3505-3511. [Link]

-

Petrov, V. A., et al. (2017). This compound—A difluoromethylating agent toward protonated heterocyclic bases. Russian Journal of Organic Chemistry, 53(4), 539-546. [Link]

-

Shen, Y., & Togni, A. (2013). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Angewandte Chemie International Edition, 52(41), 10849-10852. [Link]

-

Autepharm. (n.d.). This compound. [Link]

-

CF Plus Chemicals. (n.d.). Sodium difluoromethyl sulfinate. [Link]

-

Aspira Chemical. (n.d.). This compound, 97%. [Link]

-

LookChem. (n.d.). Cas 275818-95-6, this compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 275818-95-6 [chemicalbook.com]

- 3. This compound | 275818-95-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 275818-95-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. This compound | 275818-95-6 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 275818-95-6 | ALA81895 [biosynth.com]

- 8. Sodium difluoromethyl sulfinate — CF Plus Chemicals [cfplus.cz]

- 9. This compound | 275818-95-6 [sigmaaldrich.com]

- 10. 275818-95-6|this compound|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

The Advent of a Versatile Reagent: A Technical Guide to Sodium Difluoromethanesulfinate in Modern Synthesis

Foreword: The Unassuming Power of the Difluoromethyl Group

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms can dramatically alter the properties of a molecule. Among the various fluorinated motifs, the difluoromethyl (CF2H) group holds a privileged position. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor have established it as a valuable bioisostere for hydroxyl, thiol, and amino functionalities.[1] This has driven significant research into efficient methods for its introduction into complex molecules. This guide provides an in-depth exploration of a key reagent that has emerged in this field: sodium difluoromethanesulfinate (CF2HSO2Na), a stable, versatile, and increasingly indispensable tool for synthetic chemists.

The Genesis of a Reagent: Discovery and Context

While the related trifluoromethylating agent, sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois' reagent, has a longer history, the widespread application of this compound is a more recent development. The pioneering work in radical fluoroalkylation laid the conceptual groundwork. However, the development of practical and reliable difluoromethylating agents has been a distinct endeavor. Notably, the work of researchers such as Baran with the corresponding zinc salt (Zn(SO2CF2H)2 or DFMS) brought radical difluoromethylation to the forefront of synthetic methodology, demonstrating its utility in the late-stage functionalization of complex heterocycles.[2][3] this compound, often referred to as Hu's reagent in some contexts, has since been established as a cost-effective and highly effective precursor for the difluoromethyl radical.[4]

Synthesis and Characterization of this compound

The accessibility of a reagent is paramount to its widespread adoption. This compound can be prepared through various synthetic routes. A common and efficient method involves the reduction of a suitable difluoromethylsulfonyl precursor.

Representative Synthesis Protocol

A practical laboratory-scale synthesis can be achieved via the sodium borohydride reduction of 2-(difluoromethylsulfonyl)benzothiazole. This method is advantageous due to the commercial availability of the starting materials and the straightforward purification of the product.[4]

Experimental Protocol: Synthesis of this compound

-

Step 1: Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethylsulfonyl)benzothiazole (1.0 equiv) and a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Step 2: Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH4) (typically 1.5-2.0 equiv) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Step 3: Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or 19F NMR spectroscopy until the starting material is consumed.

-

Step 4: Work-up and Isolation: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer containing the this compound can be concentrated under reduced pressure to yield the crude product.

-

Step 5: Purification: The crude solid is then triturated with a solvent in which the product is poorly soluble but impurities are soluble (e.g., acetonitrile or diethyl ether) to afford pure this compound as a white solid.

Characterization

The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques:

-

NMR Spectroscopy: 1H NMR will show a characteristic triplet for the CHF2 proton. 19F NMR will display a corresponding doublet.

-

Mass Spectrometry: To confirm the molecular weight.

-

Physical Properties: The compound is a white, free-flowing powder that is stable to air and moisture, making it a convenient reagent for routine laboratory use.[5]

The Heart of the Matter: Reactivity and Mechanistic Pathways

The synthetic utility of this compound lies in its ability to serve as a precursor to the highly reactive difluoromethyl radical (•CF2H). This radical can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Generation of the Difluoromethyl Radical

The generation of the •CF2H radical from this compound is typically achieved through a single-electron transfer (SET) oxidation process.[6] This can be initiated by chemical oxidants or through photoredox catalysis.

Diagram of Radical Generation Pathways

Caption: Generation of the difluoromethyl radical from this compound.

The choice of initiation method is crucial and depends on the substrate and desired reaction conditions. The use of tert-butyl hydroperoxide (TBHP) is common for its simplicity, while photocatalytic methods offer milder conditions and broader functional group tolerance.[4]

Key Reaction Classes

The generated difluoromethyl radical can participate in several key transformations:

-

Difluoromethylation of Heteroarenes: This is one of the most powerful applications of this compound. The radical adds to electron-deficient heterocycles in a Minisci-type reaction, enabling direct C-H functionalization.[7]

-

Difunctionalization of Alkenes and Alkynes: The •CF2H radical can add across double and triple bonds, initiating a cascade of reactions that can lead to the incorporation of two new functional groups.[8]

-

Difluoromethylation of Thiols: The reagent can be used for the S-difluoromethylation of thiols to generate difluoromethyl thioethers.[9]

Diagram of a General Reaction Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) A New Reagent for Direct Difluoromethylation (2012) | Yuta Fujiwara | 559 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides [etd.auburn.edu]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2… [ouci.dntb.gov.ua]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Introduction: The Emergence of a Key Difluoromethylating Agent

An In-depth Technical Guide to Sodium Difluoromethanesulfinate: Safety, Properties, and Application in Drug Discovery

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Among these, the difluoromethyl group (–CF₂H) has garnered significant attention due to its unique characteristics; it can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and cell membrane permeability.[2][3] this compound (CHF₂NaO₂S), often referred to as the Baran DFMS Reagent, has emerged as a powerful and versatile reagent for introducing this valuable moiety into complex organic structures.[4] This guide provides a comprehensive overview of its safety, chemical properties, and application, tailored for researchers and professionals in drug development.

Core Safety Directives: A Comprehensive SDS Analysis

Handling this compound requires strict adherence to safety protocols due to its hazardous nature. The following information is synthesized from supplier Safety Data Sheets (SDS) and provides a critical overview of its risk profile.[5][6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary dangers are its corrosive nature and its toxicity upon ingestion.

-

GHS Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

-

-

Hazard Statements:

Precautionary Measures and Handling

Proper personal protective equipment (PPE) and handling procedures are mandatory to mitigate exposure risks.

| Protocol | Precautionary Statements (P-codes) | Rationale & Best Practices |

| Prevention | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. | The compound is corrosive. Use nitrile or neoprene gloves, safety goggles with side shields, and a lab coat. All handling should be performed within a chemical fume hood. |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. P362 + P364: Take off contaminated clothing and wash it before reuse. | Immediate and thorough decontamination is critical. For eye contact, an eyewash station should be used for at least 15 minutes. Do not delay in seeking medical attention. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | Store in an inert atmosphere (e.g., under nitrogen) at recommended temperatures (2-8°C or -20°C) to maintain stability and prevent degradation.[5][7] |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | Dispose of as hazardous chemical waste. Do not discard into the environment. |

Physicochemical and Computational Data

Understanding the fundamental properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 275818-95-6 | [4][7] |

| Molecular Formula | CHF₂NaO₂S | [4][7] |

| Molecular Weight | 138.07 g/mol | [7] |

| Appearance | White to light yellow powder/crystal | [8] |

| Purity | Typically ≥80% to >98% | |

| InChI Key | WRYSLFYACKIPNN-UHFFFAOYSA-M | [5] |

| SMILES | O=S(C(F)F)O[Na] | [7] |

| Storage Temperature | Inert atmosphere, 2-8°C or -20°C | [5][7] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [7] |

| LogP | -0.0272 | [7] |

Mechanism of Action: Generation of the Difluoromethyl Radical

This compound's primary utility stems from its ability to serve as a precursor to the highly reactive difluoromethyl radical (•CF₂H). This transformation is typically achieved through a single-electron oxidation process, which can be initiated by various methods, including photocatalysis or chemical oxidants.[3][9] The generation of this radical under mild conditions is a key advantage, allowing for broad functional group compatibility in complex molecules.[3]

Caption: Generation of the •CF₂H radical from this compound.

Applications in Drug Discovery and Late-Stage Functionalization

The difluoromethylation of heterocycles and other pharmaceutically relevant scaffolds is a critical strategy in medicinal chemistry.[1] this compound has proven to be an exceptional reagent for this purpose, particularly in late-stage functionalization, where modifications are made to complex, drug-like molecules.